Base-Free Sharpless Aminohydroxylation vs. FmocNHCl
The Fmoc-benzoyloxycarbamate (FC-123) is a preformed nitrogen source that enables the intermolecular Sharpless aminohydroxylation of alkenes under mild, base-free conditions, a feature not possible with the common alternative reagent, N-chlorofluorenyl carbamate (FmocNHCl). The use of FmocNHCl requires strongly basic conditions (e.g., NaOH) for in situ generation of the active species [1]. In contrast, FC-123 operates directly with a catalytic OsO4 system, providing a simpler protocol and expanding substrate scope to include base-sensitive functional groups [2].
| Evidence Dimension | Reaction Conditions for Aminohydroxylation |
|---|---|
| Target Compound Data | Base-free, catalytic OsO4 |
| Comparator Or Baseline | Requires strong base (e.g., NaOH) for in situ activation [1] |
| Quantified Difference | Elimination of strong base requirement |
| Conditions | Intermolecular Sharpless aminohydroxylation of alkenes |
Why This Matters
The base-free protocol enables the use of acid- or base-sensitive substrates and simplifies workup, making FC-123 the preferred reagent for complex molecule synthesis where functional group tolerance is critical.
- [1] Rajendra, G.; Miller, M. J. Asymmetric Synthesis of Fmoc-Protected β-Hydroxy and β-Methoxy Amino Acids via a Sharpless Aminohydroxylation Reaction Using FmocNHCl. Org. Lett. 2019, 21, 15476-15485. View Source
- [2] Ma, Z.; Naylor, B. C.; Loertscher, B. M.; Hafen, D. D.; Li, J. M.; Castle, S. L. Regioselective Base-Free Intermolecular Aminohydroxylations of Hindered and Functionalized Alkenes. J. Org. Chem. 2012, 77, 1208-1214. View Source
